molecular formula C17H13NO3S B12880526 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)- CAS No. 81453-99-8

1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)-

Cat. No.: B12880526
CAS No.: 81453-99-8
M. Wt: 311.4 g/mol
InChI Key: OBDINRKZIIQNMR-UHFFFAOYSA-N
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Description

Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone is an organic compound that belongs to the class of sulfones. This compound is characterized by the presence of a phenyl group attached to a pyrrole ring, which is further substituted with a phenylsulfonyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of a pyrrole derivative with a phenylsulfonyl chloride in the presence of a base. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The phenylsulfonyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(1-(phenylsulfonyl)-1H-indol-2-yl)methanone
  • Fluoro(phenylsulfonyl)methane derivatives
  • 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives

Uniqueness

Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and pyrrole rings, along with the phenylsulfonyl group, makes it a versatile compound for various applications .

Properties

CAS No.

81453-99-8

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)pyrrol-3-yl]-phenylmethanone

InChI

InChI=1S/C17H13NO3S/c19-17(14-7-3-1-4-8-14)15-11-12-18(13-15)22(20,21)16-9-5-2-6-10-16/h1-13H

InChI Key

OBDINRKZIIQNMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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